(E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 2034893-00-8
VCID: VC4159500
InChI: InChI=1S/C19H21F3N4O2/c1-13(12-14-6-4-3-5-7-14)16(27)25-10-8-15(9-11-25)26-18(28)24(2)17(23-26)19(20,21)22/h3-7,12,15H,8-11H2,1-2H3/b13-12+
SMILES: CC(=CC1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C
Molecular Formula: C19H21F3N4O2
Molecular Weight: 394.398

(E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

CAS No.: 2034893-00-8

Cat. No.: VC4159500

Molecular Formula: C19H21F3N4O2

Molecular Weight: 394.398

* For research use only. Not for human or veterinary use.

(E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one - 2034893-00-8

Specification

CAS No. 2034893-00-8
Molecular Formula C19H21F3N4O2
Molecular Weight 394.398
IUPAC Name 4-methyl-2-[1-[(E)-2-methyl-3-phenylprop-2-enoyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Standard InChI InChI=1S/C19H21F3N4O2/c1-13(12-14-6-4-3-5-7-14)16(27)25-10-8-15(9-11-25)26-18(28)24(2)17(23-26)19(20,21)22/h3-7,12,15H,8-11H2,1-2H3/b13-12+
Standard InChI Key WGNJQECKTLDJPK-OUKQBFOZSA-N
SMILES CC(=CC1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C

Introduction

(E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound belonging to the triazole derivative class. Triazoles are five-membered aromatic heterocycles containing three nitrogen atoms and are significant in medicinal chemistry due to their diverse biological activities. This compound, with its complex structure featuring multiple functional groups such as a trifluoromethyl group, a piperidine moiety, and a triazole ring, may exhibit potential pharmacological properties, making it a candidate for further research in drug development.

Synthesis and Chemical Reactions

The synthesis of (E)-4-methyl-1-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves multi-step organic reactions. Although detailed synthetic pathways for this exact compound may not be extensively documented, general methods for synthesizing similar triazole derivatives include careful selection of solvents, temperatures, and reaction times to optimize yields and purities.

Chemical reactions involving this compound would depend on factors such as solvent polarity, temperature, and concentration. Understanding these kinetics and mechanisms is essential for optimizing reaction conditions and predicting potential by-products.

Research and Development

Research into the biological activity of this compound would involve in vitro and in vivo studies to assess its efficacy and safety. Given the lack of specific data on its biological effects, further investigation is necessary to determine its potential as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator